molecular formula C13H23NO5 B13327912 2-(1-Tert-butoxycarbonyl-4-methoxy-4-piperidyl)acetic acid

2-(1-Tert-butoxycarbonyl-4-methoxy-4-piperidyl)acetic acid

Cat. No.: B13327912
M. Wt: 273.33 g/mol
InChI Key: BSMSNLLADZYSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Tert-butoxycarbonyl-4-methoxy-4-piperidyl)acetic acid is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a methoxy group at the 4-position, and an acetic acid moiety at the same carbon. The Boc group enhances stability during synthetic processes, while the methoxy substituent modulates electronic and steric properties, influencing solubility and reactivity. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for protease inhibitors and enzyme-targeted therapies .

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

2-[4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-13(18-4,6-8-14)9-10(15)16/h5-9H2,1-4H3,(H,15,16)

InChI Key

BSMSNLLADZYSQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(1-Tert-butoxycarbonyl-4-methoxy-4-piperidyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a ketone, while reduction can yield an alcohol .

Scientific Research Applications

2-(1-Tert-butoxycarbonyl-4-methoxy-4-piperidyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Tert-butoxycarbonyl-4-methoxy-4-piperidyl)acetic acid involves its interaction with specific molecular targets. The Boc group protects the nitrogen atom, allowing selective reactions at other positions on the molecule. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impacts

Aryl-Substituted Analogs
  • 2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid (): Substituent: 4-m-tolyl (methylphenyl) group. The methyl group may enhance steric hindrance, affecting coupling reactions. Applications: Used in high-purity building blocks for drug discovery .
  • 2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid ():

    • Substituent: 2-fluorophenyl.
    • Properties: Fluorine’s electron-withdrawing effect increases acidity of the acetic acid group (pKa ~4.66) and improves metabolic stability. Molecular weight: 337.39 g/mol .
Hydroxyl-Substituted Analog
  • 2-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetic acid ():
    • Substituent: Hydroxyl (-OH) group.
    • Properties: Higher polar surface area (PSA: 87.07) compared to methoxy analogs, enhancing hydrophilicity. Prone to hydrogen bonding, which may improve target binding in enzyme inhibitors. Hazard: H302 (harmful if swallowed) .
Heterocyclic and Fluorinated Analogs
  • 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid ():

    • Core Structure: Piperazine instead of piperidine.
    • Properties: Increased hydrogen-bonding capacity (two nitrogen atoms), improving solubility in polar solvents. Molecular formula: C11H20N2O4 .
  • 2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid ():

    • Substituent: 3,3-difluoro group.
    • Properties: Fluorine atoms induce conformational rigidity and electronic effects, altering reactivity. Molecular weight: 279.28 g/mol .

Biological Activity

2-(1-Tert-butoxycarbonyl-4-methoxy-4-piperidyl)acetic acid, also known as Boc-4-methoxypiperidine acetic acid, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC13H23NO5
Molecular Weight273.33 g/mol
IUPAC Name2-(1-(tert-butoxycarbonyl)-4-methoxypiperidin-4-yl)acetic acid
CAS Number1784830-06-3
Purity97%

The presence of a tert-butoxycarbonyl (Boc) group enhances the stability of the molecule, making it more suitable for various synthetic applications. The methoxy group contributes to its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of 2-(1-Tert-butoxycarbonyl-4-methoxy-4-piperidyl)acetic acid typically involves several steps that include:

  • Formation of the Piperidine Ring : The initial step often involves the formation of the piperidine ring through cyclization reactions.
  • Substitution Reactions : The methoxy group is introduced via electrophilic aromatic substitution.
  • Acetic Acid Moiety Addition : The final step involves adding an acetic acid moiety to the piperidine ring.

These reactions are generally facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents like DMF or dichloromethane to achieve high yields and purity .

Biological Activity

The biological activity of 2-(1-Tert-butoxycarbonyl-4-methoxy-4-piperidyl)acetic acid is noteworthy, particularly in pharmacological contexts. Research indicates that compounds with similar structures have been studied for their potential as:

  • Enzyme Inhibitors : Modifications in the piperidine ring can significantly alter the pharmacological profile, influencing enzyme activity.
  • Receptor Ligands : Interaction studies have focused on binding affinities to various receptors, including serotonin and dopamine receptors, which are critical in neuropharmacology .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The Boc group protects the nitrogen atom in the piperidine ring, allowing selective reactions at other positions on the molecule. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing reactivity and binding properties.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Immunomodulatory Effects : A study on flavone acetic acid analogs demonstrated significant immunomodulatory activity, suggesting that structural modifications can lead to varied biological responses .
  • Receptor Binding Studies : Research utilizing computational models has elucidated receptor-binding characteristics that can differentiate between agonist and antagonist responses for similar piperidine derivatives .

Applications

2-(1-Tert-butoxycarbonyl-4-methoxy-4-piperidyl)acetic acid finds applications in various fields:

  • Medicinal Chemistry : As a building block for synthesizing more complex pharmaceuticals.
  • Biological Research : In studies involving enzyme mechanisms and protein-ligand interactions.
  • Industrial Applications : Used in producing fine chemicals and pharmaceuticals due to its versatile reactivity .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-(1-Tert-butoxycarbonyl-4-methoxy-4-piperidyl)acetic acid?

  • Methodology :

  • Start with 1-(tert-Butoxycarbonyl)-4-piperidone (CAS: 69610-40-8) as a precursor. Introduce the methoxy group via nucleophilic substitution or oxidation-reduction sequences, followed by alkylation or coupling with acetic acid derivatives.
  • Use palladium diacetate and tert-butyl XPhos as catalysts in tert-butyl alcohol under inert atmosphere for coupling reactions, with cesium carbonate as a base (reaction time: 5.5 h at 40–100°C) .
  • Purify intermediates via column chromatography (silica gel) and confirm purity using HPLC (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Store in a cool, dry environment (< -20°C) under inert gas (e.g., nitrogen) to prevent hydrolysis of the Boc group.
  • Avoid exposure to moisture or strong acids/bases. Use PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H315: skin irritation) .
  • Monitor stability via periodic NMR or LC-MS to detect decomposition.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirm Boc group integrity (tert-butyl singlet at ~1.4 ppm) and piperidine ring conformation.
  • IR Spectroscopy : Identify carbonyl stretches (Boc group: ~1700 cm⁻¹; acetic acid: ~1725 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ = 303.3 g/mol for C14H24NO5) .
  • X-ray Crystallography : Resolve stereochemistry and crystal packing (refer to structural analogs in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodology :

  • Compare experimental data with literature (e.g., TCI’s reported purity >95% vs. conflicting values).
  • Recrystallize using mixed solvents (e.g., ethyl acetate/hexane) to isolate pure crystals for melting point determination.
  • Validate spectral inconsistencies via 2D NMR (COSY, HSQC) or spiking experiments with authentic samples .

Q. What are the key considerations for optimizing the coupling of the Boc-protected piperidine moiety with acetic acid derivatives?

  • Methodology :

  • Optimize catalyst loading (e.g., 5 mol% Pd(OAc)2) and solvent polarity (tert-butyl alcohol enhances solubility of Boc intermediates) .
  • Monitor reaction progress via TLC or in-situ IR. Quench with aqueous HCl (93–96°C for 17 h) to hydrolyze intermediates .
  • Use Cs2CO3 as a mild base to minimize Boc deprotection.

Q. How does the methoxy group at the 4-position influence the compound’s reactivity in further functionalization?

  • Methodology :

  • The electron-donating methoxy group increases steric hindrance, slowing nucleophilic attacks at the piperidine nitrogen.
  • Use DFT calculations to model electronic effects on reaction pathways (e.g., Fukui indices for electrophilic sites) .
  • Experimentally validate via comparative studies with non-methoxy analogs .

Q. What advanced purification techniques are recommended for isolating high-purity samples, especially with diastereomeric byproducts?

  • Methodology :

  • Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients to resolve diastereomers.
  • Use preparative centrifugal partition chromatography (CPC) for large-scale separations .
  • Confirm enantiomeric excess via polarimetry or chiral NMR shift reagents.

Q. How can computational chemistry aid in predicting the stability or reactivity of this compound?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-311+G**) to predict hydrolysis kinetics of the Boc group under acidic conditions.
  • Simulate reaction intermediates using crystallographic data (e.g., bond angles from ).
  • Validate predictions with accelerated stability studies (40°C/75% RH for 4 weeks) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.